molecular formula C19H30O11 B15138913 7alpha-O-Ethylmorroniside

7alpha-O-Ethylmorroniside

Cat. No.: B15138913
M. Wt: 434.4 g/mol
InChI Key: IRKFOLIBBQDADK-HWCWTJPSSA-N
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Description

. This compound targets two clinically validated enzymes, making it a promising candidate for therapeutic applications.

Preparation Methods

The synthesis of Compound 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Chemical Reactions Analysis

Compound 7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in Compound 7 can lead to the formation of a ketone or aldehyde .

Scientific Research Applications

Compound 7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Compound 7 involves the inhibition of lactate dehydrogenase A and glycolate oxidase. By binding to the active sites of these enzymes, Compound 7 prevents the conversion of substrates into products, thereby reducing the levels of oxalate in the body. This dual inhibition is achieved through specific interactions with key amino acid residues in the enzyme active sites, leading to a decrease in enzyme activity and subsequent reduction in oxalate production .

Comparison with Similar Compounds

Compound 7 can be compared with other similar compounds, such as:

    Lactate dehydrogenase inhibitors: These compounds specifically target lactate dehydrogenase and are used in cancer therapy to inhibit tumor growth.

    Glycolate oxidase inhibitors: These compounds specifically target glycolate oxidase and are used in the treatment of primary hyperoxaluria.

    Dual inhibitors: Compounds that target multiple enzymes simultaneously, offering a broader therapeutic effect.

The uniqueness of Compound 7 lies in its ability to inhibit both lactate dehydrogenase A and glycolate oxidase, providing a more comprehensive approach to reducing oxalate levels compared to single-enzyme inhibitors .

Properties

Molecular Formula

C19H30O11

Molecular Weight

434.4 g/mol

IUPAC Name

methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1

InChI Key

IRKFOLIBBQDADK-HWCWTJPSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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